

# Application Notes and Protocols for Strontium-90 in Radiotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Strontium-90** (Sr-90), a high-energy beta-emitting radioisotope, has long been a valuable tool in superficial radiotherapy, particularly in the fields of ophthalmology and dermatology. Its unique properties, including a long half-life and the emission of beta particles with a limited tissue penetration, make it an ideal candidate for treating superficial lesions while sparing underlying healthy tissues.<sup>[1]</sup> This document provides detailed application notes and protocols for the use of **Strontium-90** in radiotherapy, with a focus on its clinical applications, underlying cellular mechanisms, and essential safety procedures.

**Strontium-90** decays to Yttrium-90 (Y-90), which in turn emits the therapeutic beta particles with a maximum energy of 2.28 MeV.<sup>[2]</sup> This beta radiation is effective for treating lesions at a depth of a few millimeters.<sup>[3]</sup>

## Physical Properties of Strontium-90

| Property                        | Value                                                | Reference |
|---------------------------------|------------------------------------------------------|-----------|
| Half-life                       | 28.9 years                                           | [4]       |
| Decay Product                   | Yttrium-90 (Y-90)                                    | [5]       |
| Emission                        | Beta ( $\beta$ -) particles                          | [5]       |
| Maximum Beta Energy (from Y-90) | 2.28 MeV                                             | [2]       |
| Average Beta Energy (from Y-90) | 0.9 MeV                                              | [2]       |
| Shielding Requirement           | ~1 cm of Plexiglas/plastic or<br>~0.5 cm of aluminum | [6]       |

## Ophthalmic Applications

**Strontium-90** brachytherapy is a well-established treatment modality for a variety of superficial ocular conditions. It is particularly effective as an adjuvant therapy following surgical excision to prevent the recurrence of proliferative tissues.

### Pterygium

Application Note: Postoperative **Strontium-90** radiotherapy is highly effective in preventing the recurrence of pterygia, which are fibrovascular growths extending from the conjunctiva onto the cornea. The beta radiation inhibits the proliferation of fibroblasts and vascular endothelial cells, which are key to pterygium regrowth.

Treatment Parameters:

| Parameter         | Typical Value                                        | Reference |
|-------------------|------------------------------------------------------|-----------|
| Total Dose        | 20 - 60 Gy                                           | [7]       |
| Fractionation     | 3 - 8 fractions                                      | [8]       |
| Dose per Fraction | 10 Gy                                                | [9]       |
| Timing            | Within 24-48 hours post-surgery                      | [7][10]   |
| Applicator        | Strontium-90 ophthalmic applicator (concave or flat) | [8]       |

#### Experimental Protocol for Post-Surgical Pterygium Irradiation:

- Patient Preparation:
  - Ensure informed consent is obtained.
  - Administer topical anesthetic to the eye.
  - Position the patient comfortably and ensure the eye is stable.
- Treatment Planning:
  - The radiation oncologist determines the total dose and fractionation schedule based on the size and thickness of the pterygium bed.
  - The medical physicist calculates the required treatment time per fraction based on the calibrated dose rate of the Sr-90 applicator.
- Treatment Delivery:
  - The radiation oncologist carefully places the sterile Sr-90 applicator directly on the surgical bed, ensuring complete coverage of the area at risk of recurrence.
  - The applicator is held in place for the calculated duration of the treatment.
  - The procedure is repeated at the scheduled intervals (e.g., weekly).[7]

- Post-Treatment Care:
  - Administer antibiotic eye drops to prevent infection.
  - Monitor the patient for any acute side effects such as conjunctivitis or discomfort.
  - Schedule follow-up appointments to assess for recurrence and late-term complications.

## Conjunctival Squamous Cell Carcinoma (SCC) and Carcinoma in Situ (CIS)

Application Note: **Strontium-90** brachytherapy is an effective adjuvant treatment for conjunctival SCC and CIS following surgical excision. It helps to eradicate any residual microscopic disease, thereby reducing the risk of local recurrence.[6][11]

Treatment Parameters:

| Parameter                           | Typical Value                                              | Reference |
|-------------------------------------|------------------------------------------------------------|-----------|
| Total Dose                          | 30 - 60 Gy                                                 | [11][12]  |
| Fractionation                       | Single fraction or fractionated<br>(e.g., 4 divided doses) | [11][12]  |
| Dose per Fraction (if fractionated) | 15 Gy                                                      | [12]      |
| Applicator Size                     | 8.5 mm or 18 mm active diameter                            | [12]      |

Experimental Protocol for Adjuvant Irradiation of Conjunctival SCC/CIS:

- Patient and Lesion Assessment:
  - Confirm histological diagnosis of SCC or CIS.
  - Evaluate the extent of the lesion and the surgical margins.
- Treatment Planning:

- Select the appropriate size of the Sr-90 applicator to cover the entire surgical bed with a margin.
- The radiation oncologist prescribes the total dose and fractionation.
- The medical physicist calculates the treatment time.

- Treatment Procedure:
  - Administer topical anesthesia.
  - The applicator is placed on the tumor bed by the radiation oncologist.[13]
  - The treatment is delivered for the calculated time. For fractionated schedules, treatments are typically given at weekly intervals.[12]
- Follow-up:
  - Regular follow-up is crucial to monitor for tumor recurrence.
  - Assess for potential side effects such as dry eye, which can be managed with topical lubricants.[12]

## Conjunctival Melanoma

Application Note: Adjuvant **Strontium-90** radiotherapy following excisional biopsy and cryotherapy for conjunctival melanoma has shown high local success rates.[14][15] It is used to treat any remaining microscopic tumor cells and reduce the likelihood of recurrence.

Treatment Parameters:

| Parameter          | Typical Value          | Reference |
|--------------------|------------------------|-----------|
| Total Dose         | 36 - 60 Gy             | [14]      |
| Fractionation      | Typically fractionated | [14]      |
| Dose per Fraction  | 10 Gy                  | [14]      |
| Local Control Rate | ~90%                   | [14][15]  |

# Dermatological Applications

## Keloids

Application Note: **Strontium-90** brachytherapy can be used as an adjuvant treatment to reduce the recurrence of keloids, which are benign fibroproliferative tumors, following other treatment modalities like intralesional injections.[\[16\]](#)[\[17\]](#) The beta radiation helps to control the overactive fibroblast proliferation that characterizes keloid formation.

Treatment Parameters:

| Parameter                 | Typical Value                                                       | Reference                                 |
|---------------------------|---------------------------------------------------------------------|-------------------------------------------|
| Total Dose                | 15 - 20 Gy                                                          | <a href="#">[16]</a> <a href="#">[17]</a> |
| Application               | Following intralesional triamcinolone and 5-fluorouracil injections | <a href="#">[16]</a> <a href="#">[17]</a> |
| Recurrence Rate Reduction | Reduced from 85.7% to 44.4% in one study                            | <a href="#">[17]</a>                      |

## Cellular Mechanisms of Action

The therapeutic effect of **Strontium-90** beta radiation is primarily due to the induction of DNA damage in rapidly dividing cells. This leads to cell cycle arrest and apoptosis (programmed cell death).





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Calibration of beta-particle ophthalmic applicators at the National Bureau of Standards (Technical Report) | OSTI.GOV [osti.gov]
- 2. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 3. Biological effects of radiation on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staying Safe Around Radioactive Materials in the Laboratory | Lab Manager [labmanager.com]
- 5. stuarthunt.com [stuarthunt.com]
- 6. case.edu [case.edu]
- 7. Management of pterygium with surgery and radiation therapy. The North Florida Pterygium Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aapm.org [aapm.org]
- 9. Calibration of strontium-90 eye applicator using a strontium external beam standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adjunctive radiotherapy with strontium-90 in the treatment of conjunctival squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Superficial ocular malignancies treated with strontium-90 brachytherapy: long term outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | DNA Double Strand Break Repair Pathways in Response to Different Types of Ionizing Radiation [frontiersin.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Guidelines for comprehensive quality assurance in brachytherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. weillcornellgucancer.org [weillcornellgucancer.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Strontium-90 in Radiotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1230875#medical-applications-of-strontium-90-in-radiotherapy\]](https://www.benchchem.com/product/b1230875#medical-applications-of-strontium-90-in-radiotherapy)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)